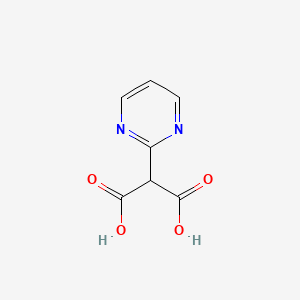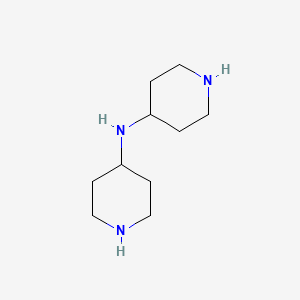
N-4-Piperidinyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-Piperidinyl-4-piperidinamine is a chemical compound with the molecular formula C10H21N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Piperidinyl-4-piperidinamine typically involves the reaction of piperidine derivatives with appropriate amines under controlled conditions. One common method involves the reductive amination of piperidine with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% platinum on carbon, to facilitate the reaction between the starting materials. The continuous-flow process allows for efficient mass transfer and improved reaction rates, resulting in high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-4-Piperidinyl-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-4-Piperidinyl-4-piperidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and receptor modulator.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-4-Piperidinyl-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
N-4-Piperidinyl-4-piperidinamine can be compared with other similar compounds, such as:
N-Phenyl-4-piperidinamine: This compound has a phenyl group attached to the piperidine ring, which can influence its chemical and biological properties.
N-Phenethyl-4-piperidinone: This compound is a precursor in the synthesis of fentanyl and its analogs, and it has different reactivity and applications compared to this compound
This compound is unique due to its specific structure and the presence of two piperidine rings, which can confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
508201-22-7 |
|---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-piperidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H21N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-13H,1-8H2 |
InChI Key |
NPZCEZNJVRPFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
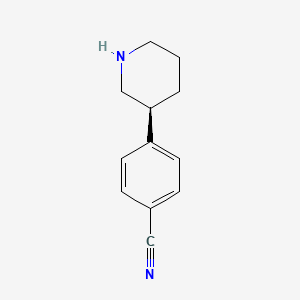
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)

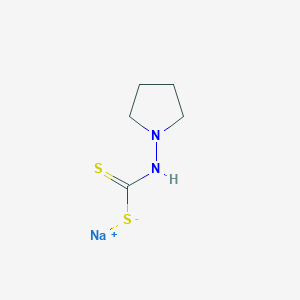



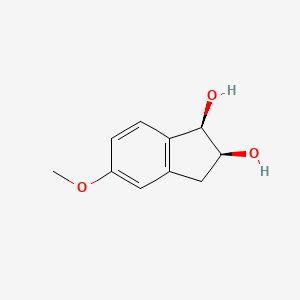
![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)
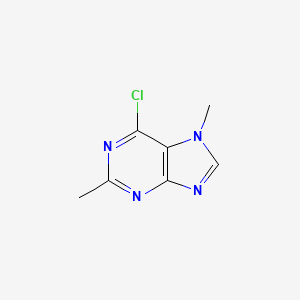
![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)

